molecular formula C5H3BrClNO B155333 5-Bromo-6-chloropyridin-3-ol CAS No. 130115-85-4

5-Bromo-6-chloropyridin-3-ol

Cat. No. B155333
Key on ui cas rn: 130115-85-4
M. Wt: 208.44 g/mol
InChI Key: XUROMMQAFZTGAW-UHFFFAOYSA-N
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Patent
US08637500B2

Procedure details

To a stirred mixture of 5-bromo-6-chloropyridin-3-yl acetate (3.98 g, 15.89 mmol) in THF (20 mL) at 0° C. was added sodium hydroxide (20 mL, 50.0 mmol, 2.5 M in water). The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was partially concentrated and then taken to a pH of around 7 by adding acetic acid. The resulting precipitate was filtered and washed with water to give 5-bromo-6-chloropyridin-3-ol. MS (ESI, pos. ion) m/z: 207.9 and 209.9 (M+1).
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[N:7][C:8]([Cl:12])=[C:9]([Br:11])[CH:10]=1)(=O)C.[OH-].[Na+]>C1COCC1>[Br:11][C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[N:7][C:8]=1[Cl:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
C(C)(=O)OC=1C=NC(=C(C1)Br)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
ADDITION
Type
ADDITION
Details
by adding acetic acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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